molecular formula C9H21OP B102184 Dibutylphosphinous acid methyl ester CAS No. 17383-45-8

Dibutylphosphinous acid methyl ester

Cat. No. B102184
CAS RN: 17383-45-8
M. Wt: 176.24 g/mol
InChI Key: MOSGKQHVIIYOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibutylphosphinous acid methyl ester, also known as DBPME, is a chemical compound that belongs to the family of organophosphorus compounds. It is widely used in scientific research applications due to its unique properties. DBPME is a colorless liquid that is soluble in water and organic solvents.

Mechanism Of Action

Dibutylphosphinous acid methyl ester acts as a bidentate ligand for metal ions, meaning it can bind to metal ions at two points. The metal complexes formed by Dibutylphosphinous acid methyl ester have been shown to have unique catalytic properties due to the coordination of Dibutylphosphinous acid methyl ester to the metal ion. The mechanism of action of Dibutylphosphinous acid methyl ester in catalytic reactions is still being studied, but it is believed that the metal complexes formed by Dibutylphosphinous acid methyl ester are able to activate certain substrates and facilitate chemical reactions.

Biochemical And Physiological Effects

Dibutylphosphinous acid methyl ester has not been extensively studied for its biochemical and physiological effects. However, it is known to be a toxic compound that can cause irritation to the skin, eyes, and respiratory system. It is important to handle Dibutylphosphinous acid methyl ester with care and to follow proper safety protocols when working with this compound.

Advantages And Limitations For Lab Experiments

Dibutylphosphinous acid methyl ester has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be used in the synthesis of metal complexes for catalytic reactions. However, Dibutylphosphinous acid methyl ester is a toxic compound that requires proper handling and disposal. It is also important to note that the metal complexes formed by Dibutylphosphinous acid methyl ester may not be stable in certain reaction conditions.

Future Directions

There are several future directions for research on Dibutylphosphinous acid methyl ester. One area of interest is the study of the mechanism of action of Dibutylphosphinous acid methyl ester in catalytic reactions. Understanding how Dibutylphosphinous acid methyl ester interacts with metal ions and substrates could lead to the development of new catalytic systems. Another area of interest is the study of the toxicity of Dibutylphosphinous acid methyl ester and its effects on the environment. It is important to understand the potential risks associated with the use of Dibutylphosphinous acid methyl ester in scientific research.

Synthesis Methods

Dibutylphosphinous acid methyl ester can be synthesized by reacting dibutylphosphine with methyl iodide in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields Dibutylphosphinous acid methyl ester as a product. The synthesis of Dibutylphosphinous acid methyl ester is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Dibutylphosphinous acid methyl ester is widely used in scientific research applications due to its ability to act as a ligand for metal ions. It has been used in the synthesis of metal complexes such as nickel, copper, and palladium complexes. These metal complexes have been used in catalytic reactions such as cross-coupling reactions, hydrogenation reactions, and oxidation reactions.

properties

CAS RN

17383-45-8

Product Name

Dibutylphosphinous acid methyl ester

Molecular Formula

C9H21OP

Molecular Weight

176.24 g/mol

IUPAC Name

dibutyl(methoxy)phosphane

InChI

InChI=1S/C9H21OP/c1-4-6-8-11(10-3)9-7-5-2/h4-9H2,1-3H3

InChI Key

MOSGKQHVIIYOJN-UHFFFAOYSA-N

SMILES

CCCCP(CCCC)OC

Canonical SMILES

CCCCP(CCCC)OC

synonyms

Dibutylphosphinous acid methyl ester

Origin of Product

United States

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